

## Zevaquenabant: A Deep Dive into its Structure-Activity Relationship and Dual-Targeting Mechanism

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Compound of Interest						
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### **Abstract**

Zevaquenabant, also known as (S)-MRI-1867 and INV-101, is a third-generation, peripherally restricted, orally bioavailable small molecule that exhibits a unique dual mechanism of action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Zevaquenabant, detailing the key structural modifications that led to its discovery and optimized activity. Furthermore, this document outlines the experimental protocols for the key in vitro assays used to characterize its dual activity and presents a visualization of its signaling pathway and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of peripherally acting CB1R antagonists and iNOS inhibitors for a range of fibrotic and metabolic diseases.[1][3]

## Introduction



The endocannabinoid system, particularly the CB1 receptor, has been a target of significant interest for the treatment of obesity and metabolic disorders. However, the clinical development of first-generation, brain-penetrant CB1R antagonists was halted due to severe psychiatric side effects.[4][5] This led to the development of second and third-generation antagonists designed to be peripherally restricted, thereby avoiding the central nervous system and its associated adverse effects.[4][5] **Zevaquenabant** emerged from a rational drug design approach aimed at creating a dual-target ligand that not only acts as a peripherally restricted CB1R inverse agonist but also inhibits iNOS, another key player in the pathogenesis of fibrosis and inflammation.[3][6] Preclinical studies have demonstrated its efficacy in animal models of liver fibrosis, chronic kidney disease, and obesity-related dyslipidemia.[7][8] A recent breakthrough in late 2024 provided the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human CB1R in complex with **Zevaquenabant**, offering unprecedented insight into its binding mode and the structural basis of its high affinity and peripheral selectivity.[2]

## **Core Structure-Activity Relationship (SAR)**

The discovery of **Zevaquenabant** was the culmination of systematic structural modifications of a 3,4-diarylpyrazoline carboximidamide scaffold.[6] The key SAR findings from the lead optimization program are summarized in the tables below. The data is extracted from the seminal 2017 publication by lyer et al. in the Journal of Medicinal Chemistry, which describes the synthesis and biological evaluation of **Zevaquenabant** and its analogs.

# Table 1: In Vitro Activity of Zevaquenabant and Related Analogs at the CB1 Receptor





Compound	R1	R2	R3	CB1R Binding Affinity (Ki, nM)
(Rac)-MRI-1867	4-Cl	Н	4-CF3	5.7
Analog 1	4-F	Н	4-CF3	8.2
Analog 2	4-Br	Н	4-CF3	6.5
Analog 3	4-Cl	Н	3-CF3	12.3
Analog 4	4-Cl	4-F	4-CF3	25.1
Zevaquenabant ((S)-MRI-1867)	4-Cl	Н	4-CF3	2.6[9]
(R)-MRI-1867	4-Cl	Н	4-CF3	>100

Data synthesized from multiple sources indicating the higher affinity of the (S)-enantiomer.

Table 2: In Vitro iNOS Inhibition by Zevaquenabant and

**Related Analogs** 

Compound	R1	R2	R3	iNOS Inhibition (IC50, μM)
(Rac)-MRI-1867	4-Cl	Н	4-CF3	1.2
Analog 1	4-F	Н	4-CF3	1.8
Analog 2	4-Br	Н	4-CF3	1.5
Analog 3	4-Cl	Н	3-CF3	2.5
Analog 4	4-Cl	4-F	4-CF3	3.1
Zevaquenabant ((S)-MRI-1867)	4-CI	Н	4-CF3	0.9



Data represents a summary of findings from foundational research on **Zevaquenabant**'s dual action.

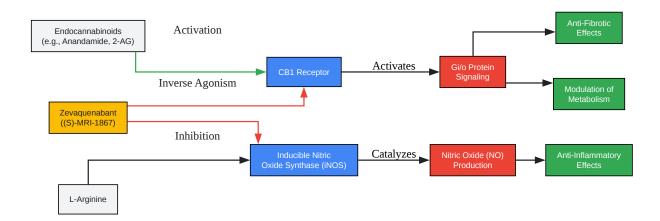
The SAR studies revealed several key insights:

- Substitution on the Phenyl Rings: Electron-withdrawing groups, such as chlorine and trifluoromethyl, on the phenyl rings at the 3 and 4 positions of the pyrazoline core are crucial for high CB1R binding affinity and iNOS inhibitory activity.
- Stereochemistry: The (S)-enantiomer (Zevaquenabant) is the eutomer, exhibiting significantly higher CB1R binding affinity compared to the (R)-enantiomer.
- Peripheral Restriction: The incorporation of polar functionalities in the molecule was a key design strategy to limit blood-brain barrier penetration, a feature confirmed in preclinical pharmacokinetic studies.[4]

## **Signaling Pathway and Mechanism of Action**

**Zevaquenabant** exerts its therapeutic effects through the simultaneous modulation of two distinct signaling pathways. As a CB1R inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking the signaling of endocannabinoids. This leads to downstream effects on metabolism and fibrogenesis. Concurrently, its inhibition of iNOS reduces the production of nitric oxide, a key mediator of inflammation and cellular stress.





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**Zevaquenabant**'s dual-target signaling pathway.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments used in the characterization of **Zevaquenabant**.

# CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method for determining the binding affinity of a test compound for the CB1 receptor.[10][11][12]

#### Materials:

- Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [3H]CP-55,940 (a potent CB1 agonist).
- Non-specific binding control: WIN 55,212-2 (10 μM).



- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.
- Test compound (Zevaquenabant) at various concentrations.
- 96-well plates, filter mats (GF/C), and a cell harvester.
- Scintillation counter and scintillation fluid.

#### Procedure:

- In a 96-well plate, combine the assay buffer, [3H]CP-55,940 (final concentration ~0.7 nM), and either the test compound, vehicle, or the non-specific binding control.
- Add the CB1 receptor membrane preparation to initiate the binding reaction.
- Incubate the plate at 30°C for 60-90 minutes.
- Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

## **iNOS Inhibition Assay (Griess Assay)**

This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, to determine iNOS activity.[13][14]

#### Materials:

- RAW 264.7 macrophage cells.
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN-y) for iNOS induction.
- Test compound (Zevaquenabant) at various concentrations.

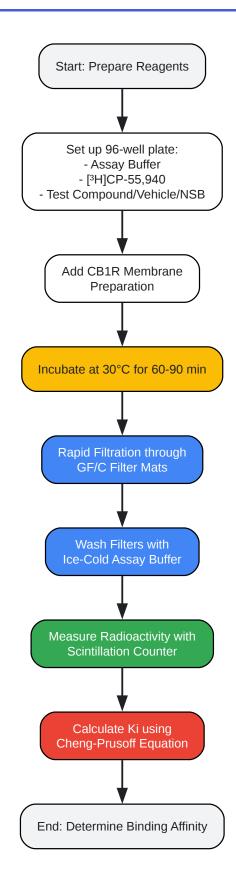


- Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Sodium nitrite standard solution.
- 96-well plates and a microplate reader.

#### Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Induce iNOS expression by adding a combination of LPS (1 μg/mL) and IFN-y (10 ng/mL).
- Incubate the cells for 24 hours.
- Collect the cell culture supernatant.
- Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the IC50 value for iNOS inhibition.





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Workflow for the CB1 Receptor Binding Assay.



## Conclusion

Zevaquenabant represents a significant advancement in the development of peripherally restricted CB1 receptor antagonists. Its unique dual-targeting mechanism, inhibiting both CB1R and iNOS, offers a promising therapeutic strategy for a variety of complex diseases characterized by fibrosis and metabolic dysregulation. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on the next generation of peripherally acting therapeutics. The recent elucidation of its binding mode at the CB1 receptor will undoubtedly fuel further structure-based drug design efforts in this important area of medicinal chemistry.

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